molecular formula C17H16Cl3NO4S2 B4894206 Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate

Cat. No.: B4894206
M. Wt: 468.8 g/mol
InChI Key: HPMHPBZTVQTUTF-UHFFFAOYSA-N
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Description

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate is a complex organic compound with a unique structure that includes a benzenesulfonamido group, a trichloroethyl group, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate typically involves multiple steps One common method starts with the preparation of the benzenesulfonamido intermediate, which is then reacted with a trichloroethyl derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism by which Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[4-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]phenyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO4S2/c1-25-15(22)11-26-13-9-7-12(8-10-13)16(17(18,19)20)21-27(23,24)14-5-3-2-4-6-14/h2-10,16,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMHPBZTVQTUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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